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Abstract
Bromo-DragonFLY (1-(4-bromofuro[2,3-f]benzofuran-8-yl)propan-2-amine) is a potent and

long-acting psychedelic substance of the phenethylamine class. First synthesized in 1998 by

David E. Nichols's laboratory, it was developed as a research tool to investigate the structure

and function of serotonin receptors within the central nervous system (CNS).[1][2] Its high

affinity and agonist activity at serotonin 5-HT2A receptors make it a valuable, albeit challenging,

compound for studying serotonergic signaling pathways implicated in various neurological and

psychiatric conditions.[1] This technical guide provides an in-depth overview of Bromo-
DragonFLY, focusing on its chemical properties, synthesis, pharmacodynamics, and key

experimental protocols relevant to CNS research.

Chemical and Physical Properties
Bromo-DragonFLY is a chiral molecule, with the (R)-enantiomer exhibiting significantly greater

potency than the (S)-enantiomer. It is structurally related to the 2C-B and DOB

phenethylamines.[3]
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Property Value Reference

IUPAC Name

1-(4-bromofuro[2,3-

f]benzofuran-8-yl)propan-2-

amine

Molecular Formula C13H12BrNO2

Molar Mass 294.148 g/mol

Appearance
White or pinkish crystalline

powder
[2]

Synthesis
The synthesis of Bromo-DragonFLY was first reported by David E. Nichols and his team. The

process involves the construction of the benzodifuran core followed by the addition of the

aminopropane side chain. An enantiospecific synthesis has also been developed to isolate the

more active (R)-enantiomer.

Racemic Synthesis Overview
A summary of the racemic synthesis is as follows:

Dialkylation of Hydroquinone: Hydroquinone is reacted with 1-bromo-2-chloroethane to form

a bis(2-chloroethyl) ether.

Bromination: The aromatic ring is brominated.

Cyclization: Treatment with n-butyllithium leads to the formation of the

tetrahydrobenzodifuran ring system.

Formylation: A formyl group is introduced onto the ring.

Condensation: The formylated intermediate is condensed with nitroethane to yield a

nitropropene derivative.

Reduction: The nitropropene is reduced to the corresponding amine using a reducing agent

like lithium aluminum hydride.
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Oxidation: The tetrahydrobenzodifuran ring is oxidized to the furan ring system.

Deprotection: Removal of any protecting groups yields racemic Bromo-DragonFLY.

Enantiospecific Synthesis of (R)-(-)-Bromo-DragonFLY
An enantiospecific synthesis was developed to produce the more potent (R)-enantiomer,

utilizing a chiral precursor derived from D-alanine.

Enantiospecific Synthesis of (R)-(-)-Bromo-DragonFLY

D-alanine derivative Friedel-Crafts Acylation
2,3,6,7-tetrahydrobenzodifuran

Intermediate_A
β-keto moiety

Reduction
Triethylsilane, Trifluoroacetic acid

Intermediate_B para-Bromination Intermediate_C Oxidation
DDQ

Intermediate_D Deprotection (R)-(-)-Bromo-DragonFLY
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Figure 1: Enantiospecific synthesis workflow for (R)-(-)-Bromo-DragonFLY.

Pharmacodynamics
Bromo-DragonFLY is a potent agonist at several serotonin receptors, with particularly high

affinity for the 5-HT2A subtype. It is this interaction that is believed to mediate its profound

effects on the CNS.[1]

Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of Bromo-DragonFLY for various

serotonin receptors.

Receptor Subtype Ki (nM) Reference

5-HT2A 0.04

5-HT2C 0.02

5-HT2B 0.19
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Monoamine Oxidase Inhibition
In addition to its receptor agonist activity, Bromo-DragonFLY is a potent inhibitor of

monoamine oxidase A (MAO-A).[4] This action can contribute to its long duration of action and

potential for dangerous interactions with other substances.

Enzyme Ki (µM) Inhibition Type Reference

MAO-A 0.352 Competitive [5]

Signaling Pathways
As a potent 5-HT2A receptor agonist, Bromo-DragonFLY activates the Gq/11 protein-coupled

signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates

protein kinase C (PKC).
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Figure 2: Simplified 5-HT2A receptor signaling pathway activated by Bromo-DragonFLY.
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In Vivo Pharmacology
The in vivo effects of Bromo-DragonFLY are consistent with its potent 5-HT2A agonist activity.

A key behavioral assay used to assess the hallucinogenic potential of compounds in rodents is

the head-twitch response (HTR).

Head-Twitch Response (HTR) in Mice
The table below shows the median effective dose (ED50) for inducing the head-twitch response

in mice.

Compound ED50 (µmol/kg) Reference

Bromo-DragonFLY (DOB-

DFLY)
0.20 [4][6][7]

DOB 0.75 [4][6][7]

2C-B-DFLY 1.07 [4][6][7]

2C-B 2.43 [4][6][7]

Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Bromo-DragonFLY for serotonin receptors.

Materials:

Cell membranes expressing the target serotonin receptor subtype (e.g., from transfected cell

lines).

Radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

Unlabeled Bromo-DragonFLY.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Wash buffer (cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of unlabeled Bromo-DragonFLY.

In a multi-well plate, combine the cell membranes, radiolabeled ligand (at a concentration

near its Kd), and varying concentrations of Bromo-DragonFLY.

Include control wells for total binding (no competitor) and non-specific binding (excess

unlabeled ligand).

Incubate the plate to allow binding to reach equilibrium.

Rapidly filter the contents of each well through glass fiber filters to separate bound from free

radioligand.

Wash the filters with cold wash buffer to remove unbound radioligand.

Measure the radioactivity on the filters using a scintillation counter.

Calculate the IC50 value (concentration of Bromo-DragonFLY that inhibits 50% of specific

binding) from the competition curve.

Calculate the Ki value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice
Objective: To assess the in vivo 5-HT2A agonist potency of Bromo-DragonFLY.

Materials:

Male C57BL/6J mice.

Bromo-DragonFLY dissolved in an appropriate vehicle (e.g., saline).

Observation chambers.
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Procedure:

Habituate the mice to the observation chambers.

Administer various doses of Bromo-DragonFLY (or vehicle control) via a specified route

(e.g., intraperitoneal injection).

Immediately after administration, place the mice individually into the observation chambers.

Record the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is

a rapid, side-to-side rotational movement of the head.

Plot the dose-response curve and calculate the ED50 value.

Head-Twitch Response (HTR) Experimental Workflow

Acclimate Mice to Housing

Habituate Mice to Observation Chambers

Administer Bromo-DragonFLY or Vehicle

Prepare Bromo-DragonFLY Solutions

Record Head Twitches

Analyze Data and Calculate ED50

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1250283?utm_src=pdf-body
https://www.benchchem.com/product/b1250283?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 3: Experimental workflow for the head-twitch response assay.

Metabolism and Toxicity
In vitro studies using human liver microsomes have shown that Bromo-DragonFLY is resistant

to metabolism.[5] This resistance to metabolism likely contributes to its long duration of action

and potential for toxicity. The primary toxicological concerns are related to its potent

vasoconstrictive effects, which can lead to severe tissue ischemia.[8]

Conclusion
Bromo-DragonFLY is a powerful research tool for investigating the serotonergic system,

particularly the 5-HT2A receptor. Its high potency and unique pharmacological profile provide

valuable insights into the molecular mechanisms underlying serotonergic neurotransmission

and its role in CNS function and dysfunction. However, its resistance to metabolism and potent

vasoconstrictive effects necessitate careful handling and consideration in experimental design.

The detailed information and protocols provided in this guide are intended to support

researchers in the safe and effective use of Bromo-DragonFLY in their scientific inquiries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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